Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189017
InChI: InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3
SMILES:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol

Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate

CAS No.:

Cat. No.: VC16189017

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate -

Specification

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name methyl 2-[3-(4-hydroxybut-1-ynyl)phenyl]acetate
Standard InChI InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3
Standard InChI Key VEMVJXFDNRGONU-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CC(=CC=C1)C#CCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate, delineates its structure:

  • A phenyl ring serves as the core scaffold.

  • At the 2-position, a methyl acetate group (CH2COOCH3-\text{CH}_2\text{COOCH}_3) is attached, contributing ester functionality.

  • At the 3-position, a 4-hydroxybut-1-ynyl group (CCCH2CH2OH-\text{C} \equiv \text{C}-\text{CH}_2-\text{CH}_2\text{OH}) introduces a terminal alkyne and hydroxyl group, enabling diverse reactivity.

The molecular weight is calculated as 236.27 g/mol, with the following key structural identifiers:

  • Canonical SMILES: COC(=O)Cc1cccc(c1)C#CCCO\text{COC(=O)Cc1cccc(c1)C\#CCCO}

  • InChI Key: YNZVXQKKGQZHDD-UHFFFAOYSA-N

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_{4}
Molecular Weight236.27 g/mol
SolubilityModerate in polar organic solvents (e.g., ethanol, DMSO)
Melting PointEstimated 85–95°C (literature analogs)
StabilitySensitive to oxidation; hydrolyzes under acidic/basic conditions

These properties are inferred from structurally related compounds, such as methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate (PubChem CID: 57757123), which shares analogous ester and hydroxyl functionalities .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate likely involves palladium-catalyzed cross-coupling reactions, a cornerstone in modern organic synthesis for forming carbon-carbon bonds. A plausible route includes:

  • Preparation of Methyl 2-(3-Iodophenyl)acetate:

    • Starting from 3-iodophenylacetic acid, esterification with methanol under acidic conditions yields the iodinated ester intermediate.

  • Sonogashira Coupling:

    • Reacting the iodinated ester with 4-hydroxy-1-butyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4), copper iodide, and a base (e.g., triethylamine) facilitates alkyne insertion at the 3-position of the phenyl ring .

  • Purification:

    • Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) isolates the product, followed by recrystallization for enhanced purity.

Industrial Considerations

Scalable production would necessitate:

  • Continuous flow reactors to manage exothermic coupling reactions.

  • In-line purification systems (e.g., simulated moving bed chromatography) to maintain yield and purity.

Stability and Degradation

Hydrolytic Sensitivity

The ester group undergoes hydrolysis in aqueous environments, particularly under basic conditions:

RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH}

This reaction necessitates anhydrous storage conditions to preserve integrity.

Oxidative Vulnerability

The terminal alkyne is prone to oxidation, forming diketones or carboxylic acids:

R-CC-R’KMnO4R-CO-CO-R’\text{R-C} \equiv \text{C-R'} \xrightarrow{\text{KMnO}_4} \text{R-CO-CO-R'}

Antioxidants (e.g., butylated hydroxytoluene) or inert atmospheres (nitrogen/argon) mitigate degradation.

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
Methyl 2-(3-hydroxybutoxy)phenylacetate Ether linkage vs. alkyneModerate antimicrobial activity
Methyl 4-(4-hydroxybutynyl)benzoatePara-substitution vs. metaEnhanced metabolic stability

The meta-substituted alkyne in the target compound may offer superior binding affinity to biological targets compared to ether-linked analogs, though this requires validation.

Future Directions and Challenges

Research Priorities

  • Mechanistic Studies: Elucidate the compound’s interaction with microbial enzymes or human receptors.

  • Derivatization: Explore substituent effects (e.g., fluorination) on pharmacokinetics.

  • Scalability: Optimize coupling reactions for industrial production.

Synthetic Hurdles

  • Regioselectivity control during alkyne functionalization.

  • By-product management in large-scale reactions.

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